molecular formula C6H2BrCl2NO2 B3057383 2-Bromo-3,4-dichloro-1-nitrobenzene CAS No. 80026-18-2

2-Bromo-3,4-dichloro-1-nitrobenzene

Cat. No. B3057383
CAS RN: 80026-18-2
M. Wt: 270.89 g/mol
InChI Key: UQXHDRHVSHCNGL-UHFFFAOYSA-N
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Description

2-Bromo-3,4-dichloro-1-nitrobenzene is a chemical compound with the molecular formula C6H2BrCl2NO2. It is a yellow crystalline solid that is commonly used in scientific research. This compound has a wide range of applications in various fields, including biochemistry, pharmacology, and organic chemistry.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4-dichloro-1-nitrobenzene is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, particularly those involved in inflammation and tumor growth. This compound has been shown to have potent inhibitory effects on the production of inflammatory cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects:
2-Bromo-3,4-dichloro-1-nitrobenzene has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as the production of inflammatory cytokines and chemokines. This compound has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Bromo-3,4-dichloro-1-nitrobenzene in lab experiments is its high yield and purity. This compound is relatively easy to synthesize, and the resulting product is typically of high quality. Additionally, this compound has a wide range of applications in various fields of research, making it a versatile reagent.
However, there are also some limitations to using 2-Bromo-3,4-dichloro-1-nitrobenzene in lab experiments. One of the main limitations is its potential toxicity. This compound can be harmful if ingested or inhaled, and appropriate safety precautions should be taken when handling it. Additionally, the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research involving 2-Bromo-3,4-dichloro-1-nitrobenzene. One area of interest is its potential use in cancer treatment. This compound has been shown to have anti-tumor properties, and further research could explore its potential as a cancer therapy. Additionally, there is potential for this compound to be used in the development of new drugs and pharmaceuticals, particularly those targeting inflammation and immune function.
Conclusion:
In conclusion, 2-Bromo-3,4-dichloro-1-nitrobenzene is a chemical compound with a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis and has potential applications in the development of new drugs and pharmaceuticals. This compound has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. However, appropriate safety precautions should be taken when handling this compound, and further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

2-Bromo-3,4-dichloro-1-nitrobenzene has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of various substituted benzene derivatives. This compound is also used in the development of new drugs and pharmaceuticals. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

3-bromo-1,2-dichloro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXHDRHVSHCNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513787
Record name 2-Bromo-3,4-dichloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4-dichloro-1-nitrobenzene

CAS RN

80026-18-2
Record name 2-Bromo-3,4-dichloro-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Substituted nitrobenzenes, not hitherto described in the chemical literature, used in the preparation of substituted anilines as hereinbefore described in Reference Example 2, were prepared as follows: (a) 2,3-Dichloro-6-nitroaniline [29 g; prepared by a modification (reaction at 125° C.) of the procedure described by Beilstein and Kurbatow, Ann., 192, 235 (1878)] was dissolved with stirring at 55°-60° C. in glacial acetic acid (350 ml). A solution of sodium nitrite (11 g) in concentrated sulphuric acid (80 ml) was then added to the solution thus obtained with stirring over 15 minutes at a temperature of 55°-60° C. maintained by intermittent cooling with water. The red solution obtained was cooled to 15° C. and poured, with stirring, into a solution of cuprous bromide (20 g) in concentrated hydrobromic acid (200 ml) and ice (500 g). The mixture was allowed to attain laboratory temperature, heated for one hour at 60° C. and then steam-distilled. The distillate obtained was extracted with diethyl ether (6×500 ml). The combined ethereal extracts were washed successively with aqueous sodium hydroxide solution (2N; 3×750 ml and water (2×500 ml), dried over anhydrous sodium sulphate and filtered. The filtrate was evaporated to dryness to give a yellow powder, which was then crystallised from hexane (125 ml) to give 2-bromo-3,4-dichloronitrobenzene (26.7 g), m.p. 73° C., in the form of yellow crystals.
[Compound]
Name
Substituted nitrobenzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted anilines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
cuprous bromide
Quantity
20 g
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Six
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
350 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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